2-Amino-3-phenylpropanenitrile
Overview
Description
2-Amino-3-phenylpropanenitrile is an organic compound with the molecular formula C9H10N2 It is a nitrile derivative, characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. Another method includes the reduction of this compound using diisobutylaluminium hydride (DIBAL-H), which yields 3-phenyl-1,2-diaminopropane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylpropanenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of corresponding carboxylic acids or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride (LiAlH4), diisobutylaluminium hydride (DIBAL-H).
Hydrolysis Agents: Thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3).
Major Products Formed:
Reduction Products: Primary amines.
Hydrolysis Products: Carboxylic acids, amides.
Scientific Research Applications
2-Amino-3-phenylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-amino-3-phenylpropanenitrile exerts its effects is not well-documented. its reactivity can be attributed to the presence of the nitrile and amino groups, which can participate in various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparison with Similar Compounds
Benzyl cyanide: Similar in structure but lacks the amino group.
Phenylacetonitrile: Similar nitrile group but different substitution pattern.
2-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Amino-3-phenylpropanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations.
Biological Activity
Overview
2-Amino-3-phenylpropanenitrile (C9H10N2) is an organic compound characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a propanenitrile backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
- Molecular Formula : C9H10N2
- Molecular Weight : Approximately 146.19 g/mol
- Solubility : Insoluble in water, soluble in organic solvents such as alcohols and ethers .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it relevant for the development of new antibiotics.
- Protease Inhibition : It has been studied for its ability to inhibit proteolytic enzymes, which play crucial roles in various biological processes. This inhibition can be leveraged for therapeutic applications against diseases where proteases are involved.
- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules, including amino acids and heterocycles, which are essential in pharmaceuticals .
The mechanism by which this compound exerts its biological effects is primarily attributed to its structural features. The amino and nitrile groups can participate in various chemical reactions, facilitating the formation of biologically active compounds. Although specific molecular targets are still under investigation, its role as a building block in organic synthesis is well established.
Research Findings and Case Studies
Several studies have explored the biological activity and applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.
- Protease Inhibition Assays : Research focused on the inhibitory effects of this compound on specific proteases showed promising results, indicating its potential application in treating conditions related to protease dysregulation.
- Synthesis of Heterocycles : The compound has been utilized as a precursor for synthesizing five-membered heterocycles, which are important in medicinal chemistry. These reactions often yield high product purity and efficiency .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino group, phenyl group, nitrile | Antimicrobial, protease inhibitor |
Benzyl cyanide | Nitrile group only | Limited biological activity |
Phenylacetonitrile | Nitrile group with phenyl | Varies; less studied |
2-Amino-3-phenylpropanoic acid | Carboxylic acid instead of nitrile | Different activity profile |
Properties
IUPAC Name |
2-amino-3-phenylpropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-75-4 | |
Record name | 2-Amino-3-phenylpropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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